4,5-Dimethyl-2-Methylsulphonyloxazole
Description
4,5-Dimethyl-2-Methylsulphonyloxazole is a heterocyclic oxazole derivative featuring a methylsulfonyl group at the 2-position and methyl substituents at the 4- and 5-positions. Its molecular formula is C₆H₉NO₃S, with a molecular weight of 175.21 g/mol. The compound’s structure combines the electron-deficient oxazole ring with electron-withdrawing (methylsulfonyl) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties.
Properties
CAS No. |
62124-63-4 |
|---|---|
Molecular Formula |
C6H9NO3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-methylsulfonyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO3S/c1-4-5(2)10-6(7-4)11(3,8)9/h1-3H3 |
InChI Key |
TWAYCFHPZZAERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)S(=O)(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Sulfonamide Derivatives
The compound’s closest structural analogs include sulfonamide-based molecules like USP Sulfamethoxazole Related Compounds and USP Sulfanilamide , which share sulfonyl or sulfonamide functionalities but differ in core ring systems and substituents.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| 4,5-Dimethyl-2-Methylsulphonyloxazole | C₆H₉NO₃S | 175.21 | Oxazole | Methylsulfonyl, methyl groups |
| USP Sulfamethoxazole Related Compound C | C₁₆H₁₆N₄O₅S₂ | 408.45 | Isoxazole | Sulfonamide, amine, methyl groups |
| USP Sulfanilamide | C₆H₈N₂O₂S | 172.20 | Benzene | Sulfonamide, amine |
| USP Sulfanilic Acid | C₆H₇NO₃S | 173.19 | Benzene | Sulfonic acid, amine |
Key Differences :
- Core Structure : The oxazole ring in the target compound is smaller and more polar than the benzene or isoxazole rings in sulfonamide analogs, affecting electronic properties and metabolic stability.
Physicochemical Properties and Pharmacopeial Standards
Table 2: Physicochemical Properties
| Property | This compound | USP Sulfanilamide | USP Sulfanilic Acid |
|---|---|---|---|
| Solubility in Water | Low (hydrophobic oxazole core) | Moderate | High (ionic sulfonic acid) |
| pKa | ~1.5 (methylsulfonyl) | ~10.8 (amine) | ~2.8 (sulfonic acid) |
| Stability | Hydrolytically stable | Sensitive to oxidation | Stable in acidic conditions |
Regulatory Context: While sulfonamide derivatives like sulfanilamide and sulfanilic acid are listed in USP monographs as reference standards for purity and quality control , this compound lacks such pharmacopeial recognition. This suggests its primary applications lie in research or niche synthetic pathways rather than therapeutic use.
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